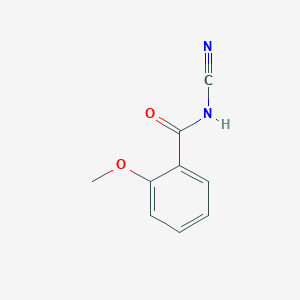
(3-Methylbut-2-en-1-yl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylbut-2-en-1-yl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a 3-methylbut-2-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-2-en-1-yl)phosphonic dichloride typically involves the reaction of 3-methylbut-2-en-1-ol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
3-Methylbut-2-en-1-ol+PCl3→(3-Methylbut-2-en-1-yl)phosphonic dichloride+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylbut-2-en-1-yl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (3-Methylbut-2-en-1-yl)phosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include phosphonate esters, phosphonamides, and phosphonothioates.
Hydrolysis: The primary product is (3-Methylbut-2-en-1-yl)phosphonic acid.
Wissenschaftliche Forschungsanwendungen
(3-Methylbut-2-en-1-yl)phosphonic dichloride has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is utilized in the synthesis of phosphonate-based materials, which have applications in catalysis, ion exchange, and as flame retardants.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active phosphonates, which may have applications in drug development and enzyme inhibition.
Wirkmechanismus
The mechanism of action of (3-Methylbut-2-en-1-yl)phosphonic dichloride involves the reactivity of the phosphonic dichloride group. The chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies many of the compound’s chemical transformations, including substitution and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methylbut-2-en-1-yl)phosphonic acid: The hydrolysis product of (3-Methylbut-2-en-1-yl)phosphonic dichloride.
(3-Methylbut-2-en-1-yl)phosphonate esters: Formed through substitution reactions with alcohols.
(3-Methylbut-2-en-1-yl)phosphonamides: Formed through substitution reactions with amines.
Uniqueness
Eigenschaften
CAS-Nummer |
64927-52-2 |
|---|---|
Molekularformel |
C5H9Cl2OP |
Molekulargewicht |
187.00 g/mol |
IUPAC-Name |
1-dichlorophosphoryl-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9Cl2OP/c1-5(2)3-4-9(6,7)8/h3H,4H2,1-2H3 |
InChI-Schlüssel |
FAKCEURKKQLKTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCP(=O)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)

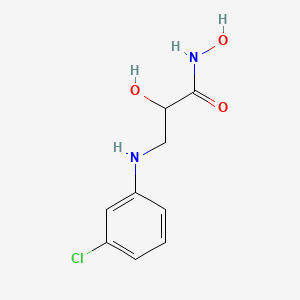
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
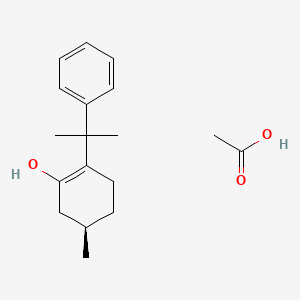
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
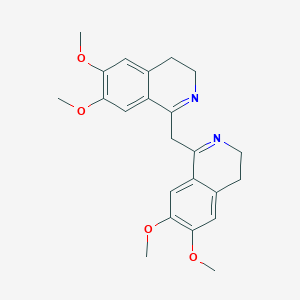
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
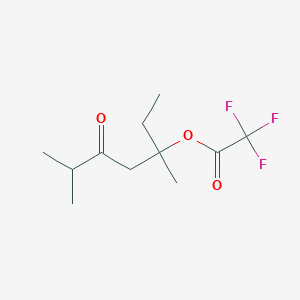
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
